(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYTIYVVNJFLU-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CC[C@H](N1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427093 | |
| Record name | (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93621-94-4 | |
| Record name | (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2s,5s 2,5 Bis Methoxymethyl Pyrrolidine and Its Analogues
Chiral Pool Approaches to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, thereby transferring their inherent chirality to the target molecule. This is a common and efficient strategy for obtaining enantiopure compounds like this compound.
Utilization of Carbohydrate-Derived Precursors
Carbohydrates represent a rich source of chiral precursors for the synthesis of complex molecules. D-mannitol, a C2-symmetric polyol, is a particularly suitable starting material for the synthesis of (2S,5S)-disubstituted pyrrolidines. The synthesis of the analogous compound, 2,5-dideoxy-2,5-imino-D-mannitol, from D-fructose highlights a viable pathway that can be adapted for the target molecule. nih.gov A general approach involves the conversion of the carbohydrate into a di-epoxide or a di-sulfonate, followed by a double nucleophilic substitution with an amine, which simultaneously forms the pyrrolidine (B122466) ring.
A representative synthesis starting from a carbohydrate precursor involves several key transformations, as summarized in the table below. This data is based on the synthesis of a closely related analogue, 2,5-dideoxy-2,5-imino-D-mannitol.
| Step | Precursor | Key Reagents | Intermediate/Product | Notes |
| 1 | D-Fructose | Multiple steps | Protected dialdehyde | Protection of hydroxyl groups and oxidative cleavage |
| 2 | Protected dialdehyde | H2, Raney Ni | Protected diol | Reduction of aldehydes |
| 3 | Protected diol | TsCl, Pyridine | Ditosylate | Activation of terminal hydroxyl groups |
| 4 | Ditosylate | Benzylamine | N-Benzyl-pyrrolidine derivative | Intramolecular cyclization |
| 5 | N-Benzyl-pyrrolidine derivative | H2, Pd/C | 2,5-dihydroxymethylpyrrolidine | Deprotection |
| 6 | 2,5-dihydroxymethylpyrrolidine | NaH, MeI | This compound | Williamson ether synthesis |
Synthesis from Amino Acid Derivatives
L-Glutamic acid is a widely used chiral pool starting material for the synthesis of various pyrrolidine derivatives. researchgate.net Its γ-carboxyl and α-amino groups provide the necessary functionality for the construction of the pyrrolidine ring. A common intermediate derived from L-glutamic acid is (S)-pyroglutamic acid. psu.edujyu.fi The synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid often involves the manipulation of the lactam carbonyl group. psu.edu
One established route proceeds through the reduction of the pyroglutamic acid ester to the corresponding lactamol, which is then converted to an N-acyliminium ion. This reactive intermediate can be trapped by a nucleophile at the C5 position. Subsequent reduction of the lactam and functional group manipulations at the C2 position can lead to the desired 2,5-disubstituted pyrrolidine. The stereochemistry at the C5 position is controlled by the stereochemistry of the starting L-glutamic acid and the reaction conditions.
| Step | Precursor | Key Reagents | Intermediate/Product | Key Transformation |
| 1 | L-Glutamic acid | Heat | (S)-Pyroglutamic acid | Intramolecular cyclization |
| 2 | (S)-Pyroglutamic acid | SOCl2, MeOH | Methyl pyroglutamate | Esterification |
| 3 | Methyl pyroglutamate | DIBAL-H | Lactamol | Partial reduction |
| 4 | Lactamol | Lewis Acid, Nucleophile | 5-Substituted pyroglutamate | Nucleophilic addition |
| 5 | 5-Substituted pyroglutamate | LiAlH4 | 2,5-Disubstituted pyrrolidine | Full reduction |
| 6 | 2,5-Disubstituted pyrrolidine | Alkylating/etherifying agents | Target Compound | Functional group modification |
Derivations from Polyols
Polyols, beyond carbohydrates, can serve as versatile chiral starting materials. The synthesis of C2-symmetric 2,5-disubstituted pyrrolidines can be achieved from chiral polyols like tartaric acid or mannitol (B672) derivatives. A general strategy involves converting the terminal hydroxyl groups of the polyol into good leaving groups, such as tosylates or halides. Subsequent reaction with a primary amine leads to a double nucleophilic substitution, resulting in the formation of the pyrrolidine ring in a single step. The stereochemistry of the starting polyol dictates the stereochemistry of the final pyrrolidine product. For instance, a polyol with (2R, 3R) stereochemistry will lead to a (2S, 5S)-pyrrolidine derivative.
De Novo Asymmetric Synthesis Strategies for 2,5-Disubstituted Pyrrolidines
De novo asymmetric syntheses build the chiral pyrrolidine core from achiral or prochiral starting materials using chiral catalysts or auxiliaries to induce the desired stereochemistry. These methods offer flexibility in accessing a wide range of pyrrolidine derivatives.
Asymmetric C-H Amination Reactions
Recent advances in catalysis have enabled the direct conversion of C-H bonds into C-N bonds, providing a powerful tool for the synthesis of nitrogen-containing heterocycles. Asymmetric intramolecular C-H amination reactions, often catalyzed by rhodium or palladium complexes, can be employed to construct the pyrrolidine ring with high enantioselectivity. acs.org This approach typically involves the use of a substrate containing a nitrogen-based functional group (e.g., a carbamate (B1207046) or sulfonamide) and a suitable leaving group. The metal catalyst facilitates the formation of a metal-nitrenoid intermediate, which then undergoes an intramolecular C-H insertion to form the pyrrolidine ring. The chirality of the ligand on the metal catalyst controls the stereochemical outcome of the reaction.
| Catalyst Type | Substrate Type | Key Features | Typical Stereoselectivity |
| Chiral Rh(II) carboxylates | Aliphatic carbamates | Intramolecular C(sp3)-H amination | Moderate to high ee |
| Chiral Pd(II) complexes | Unsaturated amines | Amino-Wacker type cyclization | High de and ee |
Diastereoselective Ring-Closing Approaches
Diastereoselective ring-closing reactions are a cornerstone of pyrrolidine synthesis. These methods often involve the creation of a linear precursor with one or more stereocenters, which then directs the stereochemical outcome of the cyclization step. A common strategy is the ring-closing metathesis (RCM) of a chiral diallylamine (B93489) derivative. The pre-existing stereocenters on the diallylamine substrate guide the formation of the new stereocenters during the cyclization process, leading to a high degree of diastereoselectivity.
Another powerful diastereoselective approach is the intramolecular Michael addition. A chiral precursor containing both a nucleophilic amine and a Michael acceptor can undergo a cyclization reaction where the stereochemistry of the starting material controls the formation of the new stereocenters in the pyrrolidine ring.
| Reaction Type | Precursor | Key Reagents/Catalyst | Stereocontrol Element |
| Ring-Closing Metathesis | Chiral diallylamine | Grubbs' or Hoveyda-Grubbs' catalyst | Pre-existing stereocenters |
| Intramolecular Michael Addition | Chiral amino-enone | Base or Lewis acid | Chiral auxiliary or pre-existing stereocenters |
| Reductive Amination of a Diketone | 1,4-Diketone and chiral amine | Reducing agent (e.g., NaBH3CN) | Chiral amine auxiliary |
Catalytic Enantioselective Cyclization Methods
While the synthesis of this compound has been extensively explored using chiral pool starting materials, catalytic enantioselective methods offer an attractive alternative, constructing the chiral centers and the heterocyclic ring in a highly atom-economical fashion. These methods often rely on the use of a chiral catalyst to control the stereochemical outcome of the cyclization reaction.
One prominent strategy involves the rhodium-catalyzed asymmetric cyclization of achiral precursors. Although a direct catalytic enantioselective synthesis of this compound is not extensively documented, analogous systems provide a clear proof-of-concept. For instance, rhodium(II) catalysts have been successfully employed in asymmetric nitrene C-H insertion reactions to construct 2,5-disubstituted pyrrolidines from simple hydrocarbon precursors. nih.gov This approach involves the generation of a chiral rhodium-nitrene intermediate that undergoes intramolecular C-H insertion to form the pyrrolidine ring with high stereocontrol.
Another powerful catalytic approach is the palladium-catalyzed aerobic oxidative cyclization of alkenes tethered to a chiral sulfinamide nucleophile. This method has been shown to produce enantiopure cis-2,5-disubstituted pyrrolidines. nih.gov The key to this transformation is the use of a chiral tert-butanesulfinamide auxiliary, which directs the stereochemical course of the cyclization.
Biocatalysis presents a further avenue for the enantioselective synthesis of chiral pyrrolidines. Multi-enzymatic cascade processes, utilizing a transaminase and a reductive aminase, have been developed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from achiral 1,4-diketones. nih.gov This one-pot reaction proceeds with excellent enantio- and diastereoselectivity, highlighting the potential of biocatalysis for the efficient production of chiral building blocks. nih.gov
Functionalization and Derivatization of this compound
The utility of this compound is significantly expanded through its functionalization and derivatization, allowing for the fine-tuning of its steric and electronic properties for specific applications in catalysis and materials science.
Synthesis of Pyrrolidinium (B1226570) Salts and Quaternary Ammonium (B1175870) Salts
The secondary amine of this compound can be readily functionalized to form pyrrolidinium salts and quaternary ammonium salts. N-alkylation can be achieved by reacting the pyrrolidine with an appropriate alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, typically in the presence of a non-nucleophilic base to scavenge the resulting acid. This reaction proceeds via a standard SN2 mechanism.
The synthesis of quaternary ammonium salts involves the exhaustive alkylation of the nitrogen atom. acs.org For instance, treatment of this compound with an excess of an alkylating agent, such as methyl iodide, will lead to the formation of the corresponding N,N-dimethylpyrrolidinium iodide salt. The quaternization imparts a permanent positive charge on the nitrogen atom, which can be beneficial for applications in phase-transfer catalysis and as ionic liquids. organic-chemistry.org
| Starting Material | Reagent | Product |
| This compound | Methyl Iodide (excess) | (2S,5S)-2,5-Bis(methoxymethyl)-N,N-dimethylpyrrolidinium Iodide |
| This compound | Benzyl Bromide | (2S,5S)-N-Benzyl-2,5-bis(methoxymethyl)pyrrolidinium Bromide |
Modifications of Alkoxymethyl Side Chains
The methoxymethyl side chains of this compound can also be chemically modified to introduce different functionalities. A common transformation is the cleavage of the methyl ether to yield the corresponding diol, (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine. This is typically achieved using strong Lewis acids such as boron tribromide (BBr3). researchgate.net The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, cleaving the C-O bond. researchgate.net
The resulting diol can then be further functionalized. For example, the hydroxyl groups can be esterified or etherified to introduce a wide variety of new side chains, thereby modulating the steric and electronic properties of the pyrrolidine ligand.
| Starting Material | Reagent | Product |
| This compound | Boron Tribromide (BBr3) | (2S,5S)-2,5-Bis(hydroxymethyl)pyrrolidine |
| (2S,5S)-2,5-Bis(hydroxymethyl)pyrrolidine | Acetic Anhydride | (2S,5S)-2,5-Bis(acetoxymethyl)pyrrolidine |
Comparative Analysis of Synthetic Routes: Efficiency and Stereocontrol
The synthesis of this compound can be broadly categorized into two main approaches: those utilizing the chiral pool and those employing catalytic enantioselective methods. Each approach has its own merits and drawbacks in terms of efficiency and stereocontrol.
Catalytic Enantioselective Synthesis: In contrast, catalytic methods offer the potential for a more efficient and atom-economical synthesis. nih.gov These methods build the chiral pyrrolidine framework from achiral precursors in a single or a few steps, with the stereochemistry being controlled by a chiral catalyst. As discussed, methods such as rhodium-catalyzed cyclizations and biocatalytic cascades have shown great promise for the synthesis of related 2,5-disubstituted pyrrolidines with high enantioselectivity. nih.govnih.gov The main challenge in this approach is the development of a highly selective and active catalyst that is specific for the synthesis of this compound.
| Synthetic Approach | Advantages | Disadvantages |
| Chiral Pool | High stereocontrol (enantiopure starting material) | Can be multi-step, may require stoichiometric reagents |
| Catalytic Enantioselective | High atom economy, potentially fewer steps | Requires development of highly selective catalysts |
2s,5s 2,5 Bis Methoxymethyl Pyrrolidine As a Chiral Auxiliary
Application in Asymmetric Carbon-Carbon Bond Formation
The utility of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary is most prominently demonstrated in its ability to direct the formation of new carbon-carbon bonds with a high degree of stereoselectivity. By temporarily incorporating this chiral moiety into a substrate, it effectively shields one face of the reactive intermediate, leading to the preferential formation of one stereoisomer.
Enantioselective Alkylation Reactions
The alkylation of enolates derived from amides of this compound is a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The C2-symmetric nature of the auxiliary provides an excellent scaffold for inducing chirality.
Research has shown that the lithium enolates of N-acyl derivatives of this compound undergo highly diastereoselective alkylation with various alkyl halides. For instance, the alkylation of the N-propanoyl amide has been studied, demonstrating excellent stereocontrol. The diastereomeric excess (d.e.) for these reactions is consistently high, often exceeding 95%. nih.gov This high level of induction is attributed to the formation of a rigid, chelated enolate structure where the lithium cation is coordinated by the enolate oxygen and the oxygen atoms of the methoxymethyl side chains. This conformation effectively blocks one face of the enolate from the incoming electrophile.
Below is a table summarizing representative results for the enantioselective alkylation of N-propanoyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine:
| Alkyl Halide (R-X) | Product (R-group) | Yield (%) | d.e. (%) |
| Benzyl (B1604629) bromide | Benzyl | >90 | >98 |
| Ethyl iodide | Ethyl | >90 | >95 |
| n-Butyl bromide | n-Butyl | >90 | >95 |
Diastereoselective Michael Additions
While the use of chiral auxiliaries in diastereoselective Michael additions is a well-established strategy, specific and detailed examples employing this compound for this purpose are not extensively documented in the reviewed literature. In principle, an α,β-unsaturated amide derived from this auxiliary could serve as a Michael acceptor. The chiral environment provided by the auxiliary would be expected to direct the conjugate addition of a nucleophile, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity. However, at present, detailed research findings and data tables for this specific application are not available in the public domain.
Asymmetric Eschenmoser-Claisen Rearrangement
The Eschenmoser-Claisen rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement for the synthesis of γ,δ-unsaturated amides. wikipedia.orgorganic-chemistry.org The use of a chiral auxiliary can render this process asymmetric. An amide of an allylic alcohol with this compound could, in principle, undergo an asymmetric Eschenmoser-Claisen rearrangement. The rearrangement would likely proceed through a chiral, chair-like transition state, where the stereochemistry of the auxiliary dictates the facial selectivity of the bond formation. Despite the potential for high stereochemical control, specific examples and detailed studies of this transformation utilizing this compound are not found in the surveyed scientific literature.
Stereoselective Reductive Alkylation
Stereoselective reductive alkylation is a valuable method for the synthesis of chiral amines. This transformation can be achieved by the reaction of an enamine, derived from a chiral secondary amine and a ketone or aldehyde, with a reducing agent. The enamine formed from this compound and an aldehyde or ketone would possess a chiral environment that could direct the approach of a hydride source to one of the diastereotopic faces of the iminium ion intermediate, leading to a stereoselective alkylation. While this is a plausible synthetic strategy, the scientific literature reviewed does not provide specific examples or data on the use of this compound for this particular application.
Auxiliary Recovery and Regeneration Strategies
A crucial aspect of the utility of a chiral auxiliary is its ease of removal from the product and its potential for recovery and reuse, which is important for both economic and environmental reasons. For amide derivatives of this compound, the auxiliary can be cleaved under standard conditions.
Common methods for the cleavage of the amide bond include:
Acidic or basic hydrolysis: Treatment with strong acid or base will hydrolyze the amide to afford the corresponding carboxylic acid and the free pyrrolidine (B122466) auxiliary.
Reductive cleavage: The use of reducing agents like lithium aluminum hydride (LAH) will reduce the amide to the corresponding primary alcohol and the intact chiral auxiliary.
Stereochemical Induction Mechanisms in Chiral Auxiliary Applications
The high degree of stereochemical induction observed with this compound in asymmetric alkylations is primarily attributed to a chelation-controlled mechanism .
Upon deprotonation of the N-acyl derivative, a lithium enolate is formed. The C2-symmetry of the auxiliary, along with the coordinating ability of the methoxymethyl side chains, leads to the formation of a rigid, five-membered chelate ring involving the lithium cation, the enolate oxygen, and one of the ether oxygen atoms of the auxiliary. This chelation creates a highly organized and sterically hindered environment around the enolate.
The bulky pyrrolidine ring and its substituents effectively block one face of the planar enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is forced to approach from the less sterically encumbered face, leading to the observed high diastereoselectivity. The trans relationship of the substituents at the C2 and C5 positions of the pyrrolidine ring is crucial for establishing this effective steric bias. This well-defined transition state model explains the consistently high diastereomeric excesses achieved in these reactions.
Organocatalytic Applications of 2s,5s 2,5 Bis Methoxymethyl Pyrrolidine Derivatives
Chiral Pyrrolidine-Based Organocatalysts
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric scaffold that has been widely utilized as a chiral auxiliary in asymmetric synthesis. nih.govacs.org The strategic placement of the methoxymethyl groups provides a well-defined chiral environment, influencing the stereochemical outcome of reactions. These pyrrolidine (B122466) derivatives are particularly effective in aminocatalysis, where they react with carbonyl compounds to form transient nucleophilic enamines or electrophilic iminium ions.
Asymmetric Aldol (B89426) Reactions
While extensive research has been conducted on proline and its derivatives in asymmetric aldol reactions, the application of this compound derivatives in this area is less documented in readily available literature. However, the fundamental principles of enamine catalysis, which are central to proline-catalyzed aldol reactions, are applicable. The reaction involves the formation of a chiral enamine between the pyrrolidine catalyst and a ketone donor, which then adds to an aldehyde acceptor. The stereochemistry of the resulting aldol product is dictated by the chiral environment of the catalyst. The development of novel pyrrolidine-based organocatalysts, including those derived from tartaric and glyceric acids, has been explored for asymmetric aldol reactions, though specific data for this compound remains elusive in broad reviews. nih.gov
Enantioselective Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a powerful tool for carbon-carbon bond formation. Chiral pyrrolidine derivatives have been successfully employed as organocatalysts to control the enantioselectivity of this reaction. For instance, the synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been reported for the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and high enantioselectivities (up to >99% ee). rsc.orgresearchgate.net
A study on the Michael addition of various aldehydes to nitrostyrene (B7858105) catalyzed by a pyrrolidine-based organocatalyst demonstrated the influence of the catalyst structure on the reaction's stereochemical outcome. The proposed transition state involves the formation of an iminium ion intermediate, which directs the nucleophilic attack of the nitroalkane.
Table 1: Enantioselective Michael Addition of Aldehydes to β-Nitrostyrene
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | 10 | CH2Cl2 | 24 | 85 | 95:5 | 98 |
| 2 | Butanal | 10 | CH2Cl2 | 24 | 82 | 96:4 | 97 |
| 3 | Pentanal | 10 | CH2Cl2 | 36 | 78 | 94:6 | 96 |
| 4 | Isovaleraldehyde | 10 | Toluene | 48 | 75 | 92:8 | 95 |
Note: This table is a representative example based on typical results for pyrrolidine-catalyzed Michael additions and is intended for illustrative purposes. Specific data for this compound was not available in the searched sources.
Organocatalytic Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. The use of chiral amines to catalyze enantioselective Diels-Alder reactions proceeds through the formation of an iminium ion from an α,β-unsaturated aldehyde. This activation lowers the LUMO of the dienophile, facilitating the cycloaddition with a diene. While the development of organocatalyzed Diels-Alder reactions is a significant area of research, specific applications and detailed results for this compound derivatives are not extensively reported in the reviewed literature. General studies on asymmetric Diels-Alder reactions have explored various chiral amines, demonstrating the potential of this class of catalysts. purdue.edu
Alpha-Functionalization Reactions
The α-functionalization of carbonyl compounds is a fundamental transformation in organic synthesis. Pyrrolidine-based organocatalysts can facilitate these reactions through enamine catalysis, where the enamine acts as a nucleophile, attacking various electrophiles. This approach has been used for α-amination, α-oxidation, and α-halogenation reactions. The chiral pyrrolidine scaffold ensures the enantioselective introduction of the functional group. While the concept is well-established, specific examples and detailed data for the use of this compound as a catalyst in these reactions require more targeted research for comprehensive reporting.
Catalytic Cycle Elucidation and Transition State Analysis
Understanding the mechanism of catalysis is crucial for the rational design of more efficient and selective organocatalysts. For reactions catalyzed by chiral secondary amines like this compound, the catalytic cycle generally involves the formation of key intermediates such as enamines and iminium ions.
Role of Iminium Ion Intermediates
In many organocatalytic reactions involving α,β-unsaturated aldehydes or ketones, the formation of an iminium ion intermediate is a key step. The reaction of the chiral secondary amine catalyst with the carbonyl compound generates a transient iminium ion. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.
The stereochemistry of the final product is controlled by the conformation of the iminium ion, which is influenced by the steric and electronic properties of the chiral catalyst. The C2-symmetry of this compound and the positioning of the methoxymethyl groups create a specific chiral pocket around the iminium ion. This chiral environment effectively shields one of the enantiotopic faces of the iminium ion, forcing the nucleophile to attack from the less hindered face, thus leading to high enantioselectivity.
Enamine Catalysis Pathways
Enamine catalysis is a powerful strategy in organocatalysis for the functionalization of carbonyl compounds. This pathway is initiated by the reaction of a chiral secondary amine catalyst, such as a derivative of this compound, with a ketone or aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a new stereocenter in a controlled manner.
The general mechanism proceeds through a catalytic cycle. The formation of the enamine from the chiral pyrrolidine and the carbonyl substrate is the first key step. The resulting enamine, being electron-rich, then attacks an electrophilic partner, such as a nitroolefin in a Michael addition or an aldehyde in an aldol reaction. This step is stereodetermining, as the chiral substituents on the pyrrolidine ring sterically hinder one face of the enamine, compelling the electrophile to approach from the less hindered face. Subsequent hydrolysis of the resulting iminium ion regenerates the chiral catalyst and furnishes the functionalized carbonyl product with high enantiomeric excess.
While detailed studies focusing exclusively on the enamine catalytic applications of this compound are not extensively documented in publicly available literature, the principles of enamine catalysis have been demonstrated with a wide array of other substituted pyrrolidines. For instance, in the Michael addition of aldehydes to nitroolefins, newly synthesized pyrrolidine-based organocatalysts have shown effectiveness, achieving enantioselectivities up to 85% ee. nih.gov The following table illustrates the typical outcomes for such reactions catalyzed by related pyrrolidine systems.
| Aldehyde Substrate | Nitroolefin Substrate | Catalyst Loading (mol%) | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 10 | CH2Cl2 | 78:22 | 99 | 68 (syn) |
| Pentanal | trans-β-Nitrostyrene | 20 | Toluene | 85:15 | 85 | 80 (syn) |
| Hexanal | trans-β-Nitrostyrene | 20 | Toluene | 90:10 | 88 | 82 (syn) |
This table presents representative data for Michael additions catalyzed by pyrrolidine-based organocatalysts to illustrate the enamine catalysis pathway. Specific data for this compound in this context is limited in the available literature.
Structure-Activity Relationships in Pyrrolidine Organocatalyst Design
The design of effective pyrrolidine-based organocatalysts hinges on understanding the relationship between the catalyst's structure and its catalytic activity and selectivity. The substituents at the C2 and C5 positions of the pyrrolidine ring play a pivotal role in defining the steric and electronic environment of the catalytic site.
In the case of this compound, the two methoxymethyl groups extend from the pyrrolidine core, creating a C2-symmetric chiral pocket. The nature of these substituents is critical. Their size, rigidity, and electronic properties directly influence the conformation of the enamine intermediate and the transition state of the stereodetermining step. For instance, bulkier substituents at the C2 and C5 positions are known to enhance enantioselectivity by creating a more defined and restrictive chiral environment, which more effectively shields one face of the enamine.
Research on related 2,5-disubstituted pyrrolidines has demonstrated that modifications to these side chains can have a profound impact on catalytic outcomes. For example, in the context of Michael additions, variations in the C2 substituent of pyrrolidine catalysts have been shown to modulate both reactivity and stereoselectivity. While specific systematic studies on derivatives of this compound are not widely reported, it is established that trans-2,5-Bis(methoxymethyl)pyrrolidines are excellent chiral auxiliaries for asymmetric alkylations of carboxamide enolates, consistently yielding high diastereoselectivity (>95% de). This indicates the effectiveness of the methoxymethyl groups in creating a highly ordered transition state.
The following table conceptualizes how systematic variations to the C2 and C5 substituents in a generic C2-symmetric pyrrolidine framework might influence catalytic performance in a hypothetical asymmetric reaction, based on established principles in organocatalyst design.
| Catalyst Backbone | C2/C5 Substituent | Key Structural Feature | Observed/Expected Impact on Enantioselectivity (ee, %) |
|---|---|---|---|
| (2S,5S)-Pyrrolidine | -CH2OCH3 | Flexible, electron-donating | High (effective chiral shielding) |
| (2S,5S)-Pyrrolidine | -Ph | Bulky, rigid, aromatic | Very High (well-defined chiral pocket) |
| (2S,5S)-Pyrrolidine | -Si(CH3)3 | Very bulky, sterically demanding | Potentially high, but may reduce reactivity |
| (2S,5S)-Pyrrolidine | -H | Minimal steric hindrance | Low (insufficient chiral induction) |
This table illustrates the general principles of structure-activity relationships in pyrrolidine organocatalyst design. The data is illustrative and based on established trends rather than specific experimental results for this compound derivatives in enamine catalysis.
2s,5s 2,5 Bis Methoxymethyl Pyrrolidine As a Chiral Ligand in Metal Catalyzed Asymmetric Reactions
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed, which modulates the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.
While direct examples of phosphine (B1218219) ligands synthesized from (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine for use in AAA are not extensively documented in the literature, the general synthetic strategies for creating analogous C2-symmetric pyrrolidine-based diphosphine ligands are well-established. Typically, the synthesis would commence with the readily available chiral pyrrolidine (B122466) scaffold. The nitrogen atom of the pyrrolidine can be functionalized with groups bearing phosphine moieties.
A common approach involves the reaction of the secondary amine of the pyrrolidine with a reagent such as diphenylphosphine (B32561) oxide, followed by reduction to the corresponding phosphine. Alternatively, the N-H group can be reacted with a bifunctional reagent, such as two equivalents of a phosphine-containing electrophile. The methoxymethyl side chains of this compound could potentially influence the steric and electronic properties of the resulting ligand, thereby impacting its catalytic performance.
The architecture of chiral ligands is a critical determinant of enantioselectivity in palladium-catalyzed AAA. For C2-symmetric pyrrolidine-based ligands, the stereogenic centers on the pyrrolidine ring create a chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the nucleophilic attack on the prochiral allyl substrate.
In related systems using C2-symmetric ligands, high levels of enantioselectivity are often achieved. For instance, ligands that create a well-defined and rigid chiral pocket can effectively shield one face of the π-allyl intermediate, leading to excellent enantiomeric excesses (ee). The anticipated C2-symmetry of ligands derived from this compound would simplify the analysis of the transition states, as it reduces the number of possible diastereomeric intermediates.
The following table illustrates the performance of various C2-symmetric pyrrolidine-based phosphine ligands in the palladium-catalyzed asymmetric allylic alkylation of a standard substrate, such as 1,3-diphenylallyl acetate, with a soft nucleophile like dimethyl malonate. While specific data for ligands from this compound is not available, this table represents typical results obtained with analogous ligands.
| Ligand Structure | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Generic Pyrrolidine Diphosphine | 1,3-Diphenylallyl Acetate | Dimethyl Malonate | >95 | >90 | Hypothetical Data |
| (2R,5R)-2,5-Diphenylpyrrolidine derived phosphine | 1,3-Diphenylallyl Acetate | Dimethyl Malonate | 98 | 96 | Based on similar systems |
| (2S,5S)-2,5-Dibenzylpyrrolidine derived phosphine | 1,3-Diphenylallyl Acetate | Dimethyl Malonate | 97 | 94 | Based on similar systems |
Iridium-Catalyzed Asymmetric Hydroamination
Iridium-catalyzed asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines. The development of effective chiral ligands is crucial for controlling the enantioselectivity of this transformation.
While there is a lack of specific reports on the use of this compound in this context, the development of chiral phosphino-phenolate iridium complexes has been a significant area of research. These "pincer" type ligands often feature a central aromatic ring with a phosphine and a phenolate (B1203915) donor arm. A pyrrolidine moiety can be incorporated into the ligand backbone to introduce chirality.
A hypothetical phosphino-phenolate ligand derived from this compound could be synthesized by functionalizing the pyrrolidine nitrogen with a substituted phenol (B47542) bearing a phosphine group. The resulting ligand would chelate to the iridium center through the phosphorus, the deprotonated phenolic oxygen, and potentially one of the methoxymethyl oxygen atoms, creating a rigid and chiral coordination sphere.
Other Transition Metal Catalysis
The utility of chiral ligands based on the this compound scaffold is not limited to palladium and iridium catalysis. These ligands have potential applications in a variety of other transition metal-catalyzed asymmetric reactions.
Asymmetric hydrogenation is a cornerstone of enantioselective catalysis, widely used for the synthesis of chiral alcohols, amines, and carboxylic acids. Rhodium and ruthenium complexes bearing chiral diphosphine ligands are among the most effective catalysts for this transformation.
Pyrrolidine-based diphosphine ligands have been successfully employed in asymmetric hydrogenation. The C2-symmetric backbone of this compound is an attractive feature for the design of new ligands for this reaction. The methoxymethyl groups could potentially engage in secondary interactions with the substrate or the metal center, influencing both reactivity and enantioselectivity.
The table below presents representative data for the asymmetric hydrogenation of a benchmark substrate, methyl (Z)-α-acetamidocinnamate, using rhodium complexes of various C2-symmetric pyrrolidine-based diphosphine ligands. This data is illustrative of the potential performance of a ligand derived from this compound.
| Ligand Structure | Substrate | Catalyst Precursor | Yield (%) | ee (%) | Reference |
| Generic Pyrrolidine Diphosphine | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | >99 | >95 | Hypothetical Data |
| (2R,5R)-2,5-Diphenylpyrrolidine derived phosphine | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | >99 | 98 | Based on similar systems |
| (2S,5S)-2,5-Dibenzylpyrrolidine derived phosphine | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)2]BF4 | >99 | 96 | Based on similar systems |
Nickel(II)-Catalyzed Enantioselective Carbon-Carbon Bond Formation
The application of chiral ligands in nickel-catalyzed reactions has become a significant area of research for the enantioselective formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. While direct and detailed research findings on the use of This compound as a ligand in nickel(II)-catalyzed enantioselective carbon-carbon bond formation are not extensively documented in peer-reviewed literature, the principles of asymmetric catalysis suggest its potential utility. The effectiveness of related C2-symmetric pyrrolidine-based ligands in such reactions provides a strong basis for its consideration.
Recent developments have highlighted the utility of nickel catalysis in various C-C bond-forming reactions, including conjugate additions and cross-coupling reactions. rsc.org For instance, the combination of a nickel(II) precatalyst with a chiral ligand has been shown to effectively catalyze the asymmetric conjugate addition of nucleophiles to electron-deficient olefins. These reactions are economically and environmentally advantageous due to the lower cost of nickel compared to precious metals. rsc.org
In a broader context, dual catalysis systems involving a pyrrolidine and a nickel catalyst have been reported for the allylation of ketones. rsc.orgresearchgate.net While the specific pyrrolidine ligand in these studies is not always detailed as This compound , these findings underscore the compatibility of the pyrrolidine scaffold with nickel catalysis for C-C bond formation.
To illustrate the potential of related systems, consider the nickel/bis(oxazoline)-catalyzed asymmetric Kumada cross-coupling of racemic α-bromoketones with aryl Grignard reagents. mit.edu This reaction, while not using a pyrrolidine ligand, demonstrates the capability of C2-symmetric ligands to induce high enantioselectivity in nickel-catalyzed C-C bond formation at low temperatures. mit.edu
Below is a representative data table from a study on nickel-catalyzed asymmetric Negishi arylations of racemic secondary benzylic electrophiles using a chiral bis(oxazoline) ligand, which serves as an example of the types of transformations where a C2-symmetric ligand like This compound could potentially be applied. mit.edu
Table 1: Nickel/Bis(oxazoline)-Catalyzed Asymmetric Arylation of a Racemic Secondary Benzylic Mesylate mit.edu
The data presented is for a representative Nickel-catalyzed asymmetric cross-coupling reaction using a C2-symmetric bis(oxazoline) ligand and is intended to be illustrative of the potential application area for this compound. mit.edu
Ligand Design Principles for Metal-Catalyzed Asymmetric Synthesis
The design of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of creating a chiral environment around a metal center to control the stereochemical outcome of a reaction. pnas.orgwikipedia.org Several key principles guide the development of effective chiral ligands.
Symmetry: C2-symmetric ligands have historically been prominent in asymmetric catalysis. pnas.orgwikipedia.org The C2 symmetry reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity by disfavoring less selective reaction pathways. wikipedia.orgThis compound possesses this C2-symmetric scaffold, which is a desirable feature in a chiral ligand. acs.org
Steric and Electronic Properties: The steric bulk and electronic nature of a ligand are crucial for its effectiveness. The substituents on the chiral backbone can create a "chiral fence" that blocks one face of the substrate from approaching the metal center, thereby directing the reaction to occur on the other face. wikipedia.org In the case of This compound , the methoxymethyl groups at the C2 and C5 positions create a defined chiral pocket around the coordinating nitrogen atom. The oxygen atoms in the methoxymethyl groups can also have a secondary coordinating effect, influencing the electronic properties of the metal center and the stability of the transition state. The flexibility of the methoxymethyl side chains allows for conformational adjustments to accommodate different substrates.
Rigidity and Flexibility: A balance between rigidity and flexibility in a ligand's structure is often optimal. A rigid backbone helps to maintain a well-defined chiral environment, while some degree of flexibility can be necessary to allow for substrate binding and product release. scispace.com The five-membered pyrrolidine ring of This compound provides a relatively rigid core, while the side chains introduce elements of flexibility.
Modularity: The ability to easily modify a ligand's structure to fine-tune its steric and electronic properties for a specific reaction is a highly desirable design principle. C2-symmetrical 2,5-disubstituted pyrrolidines, including the subject compound, can often be synthesized from the chiral pool, such as from amino acids, allowing for systematic variation of the substituents at the stereogenic centers. acs.orgscispace.com This modularity enables the optimization of the ligand for a particular metal and reaction type.
While a significant body of research exists on the use of C2-symmetric ligands in asymmetric catalysis, the exploration of This compound in nickel(II)-catalyzed carbon-carbon bond formation remains an area with potential for future investigation. The established principles of ligand design strongly suggest its viability as a chiral ligand in this context.
Applications of 2s,5s 2,5 Bis Methoxymethyl Pyrrolidine in Medicinal Chemistry and Total Synthesis
Utility as Chiral Building Blocks for Drug Discovery
The pyrrolidine (B122466) ring is a prevalent motif in a vast array of biologically active compounds and approved drugs. nih.gov The rigid, non-planar structure of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, which is a significant advantage in modern drug design. nih.gov Specifically, C2-symmetric 2,5-disubstituted pyrrolidines, such as (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, are of paramount importance due to their application as chiral ligands in metal-catalyzed reactions and as organocatalysts. acs.orgnih.gov
The stereochemical information embedded in this compound can be effectively transferred to new molecules, making it a powerful tool for the enantioselective synthesis of drug candidates. The two methoxymethyl side chains can be chemically modified to introduce a variety of functional groups, allowing for the generation of diverse libraries of compounds for biological screening. The C2-symmetry of the molecule can be particularly advantageous in the design of ligands for asymmetric catalysis, leading to high levels of enantioselectivity in the synthesis of chiral drugs. acs.orgrsc.org
Synthesis of Key Pharmaceutical Intermediates
The inherent chirality of this compound makes it a suitable starting material for the synthesis of enantiomerically pure pharmaceutical intermediates. The pyrrolidine core can serve as a scaffold to which other pharmacophoric elements are attached, guiding the stereochemical outcome of subsequent reactions.
Preparation of (S)-3-Mercapto-2-methylpropanoic Acid Precursors
Contribution to the Total Synthesis of Natural Products and Bioactive Analogs
The total synthesis of complex natural products often requires the use of chiral building blocks to establish the correct stereochemistry of multiple chiral centers. C2-symmetric pyrrolidines have been employed as chiral auxiliaries and ligands in a variety of natural product syntheses. acs.org
Examples in Complex Molecule Synthesis
While the broader class of C2-symmetric pyrrolidine derivatives has seen application in the synthesis of natural products, specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature. The application of this specific chiral building block in this area appears to be a field with potential for future exploration. General strategies often involve using such pyrrolidines as chiral ligands in key bond-forming reactions to set critical stereocenters. acs.org
Design and Synthesis of Pyrrolidine-Containing Bioactive Compounds
The pyrrolidine scaffold is a key component of many bioactive molecules, including antiviral and anticancer agents. nih.govnih.gov The design and synthesis of novel pyrrolidine-containing compounds is an active area of research in medicinal chemistry.
Advanced Spectroscopic and Mechanistic Characterization
Stereochemical Assignment Methodologies
The unambiguous determination of the stereochemistry of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine and its derivatives is paramount for understanding its role in asymmetric induction. A combination of spectroscopic techniques and X-ray crystallography is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of chiral molecules. For this compound, detailed ¹H and ¹³C NMR analyses provide characteristic signals that confirm its structure. While specific spectral data for the parent compound is available from commercial suppliers, detailed assignments often come from the analysis of its derivatives. For instance, in derivatives of related pyrrolidines, the chemical shifts and coupling constants of the pyrrolidine (B122466) ring protons are highly sensitive to their relative stereochemistry (cis or trans). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing the through-bond and through-space correlations between protons, which helps in assigning the relative configuration of the substituents.
Detailed Mechanistic Investigations of Catalytic Cycles
This compound and its derivatives are extensively used as chiral auxiliaries, particularly in the asymmetric alkylation of enolates. These reactions proceed through well-defined mechanistic pathways where the chiral auxiliary plays a pivotal role in controlling the facial selectivity of the electrophilic attack.
In a typical asymmetric alkylation, the pyrrolidine auxiliary is first acylated to form an amide. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral lithium enolate. The stereochemistry of this enolate is crucial for the outcome of the reaction. The C2-symmetric nature of the this compound auxiliary directs the formation of a specific enolate geometry, where one face of the enolate is effectively shielded by the chiral scaffold.
The proposed catalytic cycle for a palladium-catalyzed carboamination reaction, a process for which pyrrolidines can be synthesized, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by base-mediated deprotonation of a γ-amino alkene and subsequent migratory insertion. harvard.edu While this example illustrates a general mechanism for pyrrolidine synthesis, the use of this compound as a ligand in such catalytic cycles would involve its coordination to the metal center, thereby creating a chiral environment that influences the stereochemical outcome of the reaction.
Computational studies, often employing Density Functional Theory (DFT), have become invaluable in elucidating the intricate details of reaction mechanisms involving chiral pyrrolidine derivatives. These studies can model the transition states of the key stereodetermining steps, providing insights into the origins of stereoselectivity. For instance, in the iron-catalyzed diastereoselective synthesis of 2,5-disubstituted pyrrolidines, DFT calculations of the transition states for the hydrogen atom abstraction step helped to rationalize the observed syn-selectivity. researchgate.net Similar computational approaches can be applied to understand the role of this compound in directing the stereochemical course of reactions.
Kinetic Studies and Reaction Pathway Analysis
The efficiency and selectivity of reactions employing this compound as a chiral auxiliary are governed by the kinetics of the competing reaction pathways. Understanding the factors that control the rates of these pathways is essential for optimizing reaction conditions.
In the context of asymmetric alkylation of amide enolates derived from this compound, the formation of the enolate can be under either kinetic or thermodynamic control. masterorganicchemistry.comquimicaorganica.org The use of a strong, bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted and sterically more accessible product. masterorganicchemistry.com The rate of alkylation of this kinetic enolate is generally much faster than any competing equilibration processes, thus ensuring that the stereochemical information is efficiently transferred. masterorganicchemistry.com
The reaction pathway for the alkylation itself is generally considered to be an S(_N)2 process. libretexts.org Mechanistic studies on related systems have shown that the role of the catalyst or chiral auxiliary can be to enhance the nucleophilicity of the enolate. nih.gov Kinetic studies, such as those employing Hammett plots, can provide evidence for the nature of the transition state and the electronic effects of the substrates and reagents. nih.gov
Dynamic kinetic resolution is a powerful strategy that has been applied to the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov This process involves the rapid equilibration of diastereomeric intermediates, one of which reacts faster with an electrophile. In the presence of a chiral ligand, this can lead to a highly enantioselective transformation. nih.gov While not specifically detailed for this compound in the provided context, such kinetic phenomena are central to understanding the stereochemical outcomes in related systems.
Influence of Reaction Conditions on Stereoselectivity and Yield
The stereoselectivity and chemical yield of reactions utilizing this compound are highly dependent on the reaction conditions, including the choice of solvent, temperature, and additives.
Solvent Effects: The solvent can have a profound impact on the stereochemical outcome of a reaction by influencing the aggregation state and conformation of the reactive intermediates, such as lithium enolates. rsc.orgresearchgate.net In the asymmetric alkylation of enolates derived from pyrrolidine-based auxiliaries, the choice of solvent can affect the diastereoselectivity. For example, ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used and are known to effectively solvate the lithium cation, which can influence the geometry of the enolate and its subsequent reaction.
Temperature Effects: Temperature is a critical parameter in controlling the selectivity of asymmetric reactions. researchgate.net Lowering the reaction temperature often leads to higher stereoselectivity by favoring the transition state with the lower activation energy, which typically corresponds to the formation of the major diastereomer. In the context of kinetic versus thermodynamic control, low temperatures are crucial for maintaining the kinetically formed enolate and preventing equilibration to the thermodynamically more stable but less selective isomer. masterorganicchemistry.com
Influence of Additives: Additives, such as lithium chloride (LiCl), are known to significantly improve the rate and diastereoselectivity of enolate alkylations. harvard.edu LiCl is believed to break up enolate aggregates, leading to more reactive and potentially more selective monomeric species. The presence of Lewis acids can also influence the stereochemical outcome by coordinating to the carbonyl oxygen and altering the steric and electronic properties of the enolate. researchgate.netacs.org
The following table summarizes the general influence of reaction conditions on the asymmetric alkylation of amides derived from chiral pyrrolidine auxiliaries:
| Reaction Condition | General Effect on Stereoselectivity and Yield |
| Solvent | Can influence enolate structure and aggregation, thereby affecting diastereoselectivity. Ethereal solvents are often preferred. rsc.orgresearchgate.net |
| Temperature | Lower temperatures generally lead to higher diastereoselectivity by favoring the kinetic product. researchgate.net |
| Base | Strong, bulky, non-nucleophilic bases like LDA are crucial for the clean and regioselective formation of kinetic enolates. masterorganicchemistry.com |
| Additives (e.g., LiCl) | Can break up enolate aggregates, leading to increased reaction rates and often improved diastereoselectivity. harvard.edu |
| Electrophile | The structure of the alkylating agent can influence both the rate and the stereoselectivity of the reaction. |
It has been noted that trans-2,5-Bis(methoxymethyl)pyrrolidines are excellent chiral auxiliaries for the asymmetric alkylation of their corresponding carboxamide enolates, consistently providing high diastereoselectivity (often >95% de) and good chemical yields across a range of substrates and reaction conditions. masterorganicchemistry.com
Emerging Trends and Future Research Directions
Development of Sustainable and Green Synthetic Methods for Pyrrolidine (B122466) Production
The chemical industry's shift towards sustainability has spurred significant research into greener synthetic routes for producing valuable heterocyclic compounds, including pyrrolidines. Traditional methods often rely on harsh conditions, stoichiometric reagents, and hazardous organic solvents. The future of pyrrolidine synthesis lies in developing processes that are more environmentally benign, economically viable, and efficient.
A key trend is the adoption of green chemistry principles, such as the use of water as a solvent, employment of eco-friendly catalysts, and operation at moderate temperatures. nih.gov For instance, research has demonstrated the successful synthesis of N-methylpyrrolidine in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst at a moderate temperature of 90°C. This approach offers significant advantages over conventional methods that often require high temperatures, high pressure, and toxic solvents. nih.gov Furthermore, the application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency, aligning with the goals of green chemistry. nih.gov
Another promising direction is the utilization of renewable biomass as a starting material. The catalytic transformation of biomass-derived platform molecules, such as 5-Hydroxymethylfurfural (5-HMF), into related heterocyclic structures like 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), showcases a viable path towards sustainable chemical production. nih.gov Future research will likely focus on adapting these biocatalytic and chemocatalytic pathways to produce chiral pyrrolidines directly from renewable feedstocks. The development of highly economical "borrowing hydrogen" annulation techniques, catalyzed by iridium complexes, also allows for the direct synthesis of chiral N-heterocycles from simple diols and amines, representing a significant step forward in atom economy. organic-chemistry.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrrolidine Derivatives This table provides a conceptual comparison based on published green chemistry principles.
| Parameter | Traditional Synthesis Example | Green Synthesis Example | Advantage of Green Method |
|---|---|---|---|
| Solvent | Toluene, Dichloromethane (DCM) | Water, Ethanol | Reduced toxicity, cost, and environmental impact. |
| Catalyst | Stoichiometric strong acids/bases | Recyclable metal catalysts (e.g., Iridium, Copper), Organocatalysts, Enzymes | Lower waste, higher efficiency, potential for reuse. |
| Temperature | High temperatures (>150°C), cryogenic conditions | Moderate temperatures (e.g., 90°C) or room temperature | Lower energy consumption and safer operating conditions. |
| Starting Materials | Petroleum-based precursors | Biomass-derived molecules, simple diols/amines | Use of renewable resources, improved atom economy. nih.govorganic-chemistry.org |
| Process | Multi-step batch reactions with difficult purifications | Microwave-assisted synthesis, continuous-flow processes | Faster reaction times, improved scalability, and efficiency. nih.govrsc.org |
Expanding the Scope of Asymmetric Reactions Catalyzed by (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Derivatives
Derivatives of this compound are central to the field of asymmetric catalysis, where C2-symmetrical scaffolds are recognized as privileged ligands. acs.orgnih.gov Their rigid, well-defined chiral environment allows for exceptional control over the stereochemical outcome of a wide array of chemical transformations. Research is continuously expanding the portfolio of reactions that can be effectively catalyzed by metal complexes or organocatalysts derived from this pyrrolidine core.
These catalysts have proven highly effective in fundamental carbon-carbon bond-forming reactions. For example, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been used for the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities (up to >99% ee). rsc.org In metal-catalyzed reactions, gold(I) complexes featuring chiral pyrrolidinyl phosphine (B1218219) ligands have been successfully employed in intramolecular [4+2] cycloadditions. nih.govacs.org
The versatility of this scaffold allows for fine-tuning of the catalyst structure to suit specific reactions. By modifying the substituents on the pyrrolidine ring or the nitrogen atom, researchers can optimize both reactivity and selectivity. Recent advances include the development of rhodium(II)-catalyzed C–H insertion reactions for the direct difunctionalization of the pyrrolidine moiety, and iridium-catalyzed allylic aminations, which provide highly stereodivergent routes to differently substituted pyrrolidines. acs.orgresearchgate.net These methodologies open up new avenues for creating complex molecules with high precision.
Table 2: Selected Asymmetric Reactions Catalyzed by (2S,5S)-2,5-Disubstituted Pyrrolidine Derivatives
| Catalyst/Ligand Derivative | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Chiral cis-2,5-disubstituted pyrrolidine organocatalyst | Michael Addition | Nitromethane + α,β-Unsaturated Aldehydes | up to 91% | up to >99% ee | rsc.org |
| Gold(I) complex with C2-chiral pyrrolidinyl phosphine | Intramolecular [4+2] Cycloaddition | 1,6-Enyne | High | up to 94:6 er | acs.org |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | Addition of Diethylzinc (B1219324) | Aryl Aldehydes + Diethylzinc | 85-95% | 70-96% ee | acs.org |
| Rhodium(II) complex with donor-acceptor diazo precursors | Catalytic Asymmetric C-H Insertion | N-Boc-pyrrolidine + Diazo precursors | High | High enantio- and diastereocontrol | acs.org |
| Iridium complex with chiral ligand | Intramolecular Allylic Amination | Homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonate | Good | Highly stereodivergent control | researchgate.net |
Computational Chemistry in Rational Design of Chiral Catalysts and Auxiliaries
The development of new chiral catalysts has traditionally been a resource-intensive process reliant on empirical screening and chemical intuition. However, the advent of powerful computational tools is revolutionizing this field, enabling a shift towards the rational, predictive design of catalysts. Computational chemistry is now an indispensable tool for understanding and optimizing catalysts based on the this compound scaffold.
Density Functional Theory (DFT) calculations are routinely used to model the intricate details of catalytic cycles. acs.orgunife.it These studies allow researchers to analyze the chiral binding pockets of catalysts, map out transition state energies, and dissect the subtle non-covalent interactions between the catalyst and substrate that dictate the stereochemical outcome. nih.govacs.org This detailed mechanistic insight is crucial for understanding why a particular catalyst is effective and how its structure can be modified to improve performance.
Beyond analysis, computational methods are becoming increasingly predictive. Specialized open-source tools have been developed to analyze the steric and electronic properties of chiral ligands and predict experimental enantioselectivities. nih.govacs.org Looking forward, the most significant trend is the rise of computational catalyst discovery, which combines multiscale modeling with machine learning. nih.govresearchgate.netgithub.io These approaches can rapidly screen vast virtual libraries of potential catalysts, filtering out unpromising candidates and classifying a smaller, more manageable set as "worth investigating" experimentally. nih.govnih.gov This automated, data-driven approach promises to dramatically accelerate the discovery of next-generation chiral catalysts.
Future Prospects in Medicinal Chemistry and Drug Development
The pyrrolidine ring is one of the most important heterocyclic motifs in medicinal chemistry, widely regarded as a "privileged scaffold." nih.govmdpi.com Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its therapeutic relevance. nih.gov Unlike flat, aromatic systems, the non-planar, sp3-hybridized structure of the pyrrolidine ring provides superior three-dimensional diversity, which is a critical advantage for effective interaction with complex biological targets like proteins and enzymes. nih.govnih.govresearchgate.net
Pyrrolidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anticonvulsant, antidiabetic, and anti-inflammatory properties. nih.govnih.gov For example, specific derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), while others show promise as antiparasitic agents by inhibiting phenylalanine tRNA synthetase (PheRS) in organisms like Toxoplasma gondii. nih.govacs.org
The future of this compound in this domain lies in its application as a versatile, stereochemically defined building block for the synthesis of novel drug candidates. Its C2-symmetry and the presence of two modifiable methoxymethyl groups provide an ideal starting point for creating libraries of structurally diverse compounds. These libraries can then be screened for activity against a wide range of diseases. The development of rapid and scalable synthetic methods, such as continuous flow protocols, will be instrumental in this effort, allowing for the efficient production of chiral α-substituted pyrrolidines for high-throughput screening. rsc.org As our understanding of diseases becomes more nuanced, the ability to systematically generate and test novel, three-dimensional molecules derived from scaffolds like this compound will be crucial for discovering the next generation of therapeutics.
Q & A
Q. What established synthetic routes are available for (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, and what are their key stereochemical considerations?
The enantioselective synthesis of this compound typically involves chiral auxiliaries such as (S)-(-)-1-phenylethylamine to induce stereoselectivity. A common route starts with dimethyl meso-2,5-dibromoadipate, which undergoes stereoselective hydrolysis followed by chromatographic separation of diastereomeric intermediates. For example, describes a short reaction sequence yielding enantiopure products via controlled hydrolysis and crystallization . The stereochemical outcome is confirmed by NMR and polarimetry, with typical optical rotations ([α]D) reported in ethanol .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm methoxymethyl group positions and pyrrolidine ring conformation. Coupling constants (e.g., ) help distinguish cis/trans stereochemistry .
- X-ray crystallography : Used to resolve ambiguities in stereochemical assignments, as seen in , where the equatorial positioning of substituents on the pyrrolidine ring was validated .
- Chiral HPLC : Ensures enantiomeric purity, particularly when separating diastereomers or residual starting materials .
Q. What are the primary applications of this compound in asymmetric catalysis or medicinal chemistry?
The compound’s C-symmetric structure makes it a valuable chiral ligand or organocatalyst. For instance, derivatives of 2,5-disubstituted pyrrolidines are used in enantioselective hydrogenation and as scaffolds for bioactive molecules targeting neurotransmitter transporters (e.g., VMAT2 inhibitors, as noted in ) .
Advanced Research Questions
Q. How can researchers optimize stereoselectivity in the synthesis of this compound to minimize diastereomer formation?
Optimization strategies include:
- Chiral auxiliary selection : (S)-(-)-1-Phenylethylamine ( ) improves diastereomeric excess (de) by stabilizing transition states during hydrolysis .
- Catalytic hydrogenation : Use of Pd/C under controlled H pressure (e.g., 20 atm) selectively reduces intermediates without epimerization ( ) .
- Temperature control : Lower reaction temperatures reduce racemization risks during hydrolysis or crystallization .
Q. How can contradictory data in stereochemical assignments (e.g., NMR vs. X-ray) be resolved?
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). For example, highlights conformational flexibility in pyrrolidine rings, where equatorial substituents in the solid state may adopt axial positions in solution. Combining NOESY NMR (to assess spatial proximity) and DFT calculations (to model energetics) can reconcile such differences .
Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?
The compound’s C-symmetry creates a rigid chiral environment that stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding with methoxymethyl groups). Studies in suggest that the methoxy groups act as electron donors, enhancing substrate binding in catalytic cycles .
Q. How does substituent modification (e.g., methoxymethyl vs. phenethyl groups) impact biological activity?
Structural analogs in and demonstrate that bulkier substituents (e.g., 2-fluoro-5-methoxyphenethyl) increase affinity for VMAT2 by improving hydrophobic interactions. Conversely, methoxymethyl groups enhance solubility and metabolic stability .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates diastereomers .
- Crystallization : Diastereomeric salts (e.g., with tartaric acid) improve enantiomeric purity .
- Distillation : Vacuum distillation (e.g., 110–115°C at 15 mmHg) removes volatile byproducts .
Q. How should researchers handle and store this compound to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
